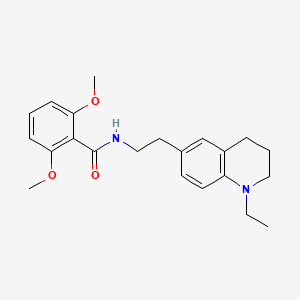

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the ethyl and tetrahydroquinolinyl groups suggest that this compound could have interesting biological activity, as quinolines are often found in drugs and other bioactive molecules .

科学的研究の応用

Identification and Metabolic Pathways

The metabolites of closely related compounds to N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide have been identified in human urine, plasma, and feces, highlighting their metabolic pathways and the role of transporter-mediated renal and hepatic excretion. These studies are crucial for understanding the drug's metabolism and optimizing therapeutic efficacy and safety (Umehara et al., 2009).

Synthetic Routes

Efficient synthetic routes for compounds structurally related to N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide have been developed, demonstrating practical and scalable methods for their production. These syntheses are essential for facilitating the study and potential application of these compounds in various therapeutic areas (Yoshida et al., 2014).

Binding Properties and Potential Applications

The binding properties of compounds structurally related to N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide to specific receptors, such as sigma-2 receptors, have been explored. These studies contribute to the understanding of their potential therapeutic applications, including imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms (Dehdashti et al., 2013).

Novel Quinones and Alkaloids

Research has also focused on the synthesis of new classes of quinones and alkaloids, including tetrahydropalmatine and tetrahydroisoquinolinones, which are structurally related or derived from similar compounds. These studies contribute to the diversification of pharmacologically active compounds with potential therapeutic applications (Shinkevich et al., 2011).

作用機序

特性

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-24-14-6-7-17-15-16(10-11-18(17)24)12-13-23-22(25)21-19(26-2)8-5-9-20(21)27-3/h5,8-11,15H,4,6-7,12-14H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMFVOQQDUSLDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)

![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2416009.png)

![2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416011.png)

![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)

![3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416016.png)